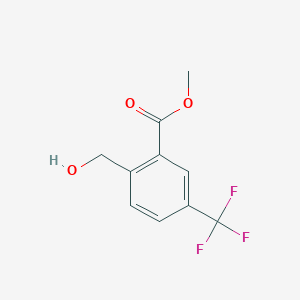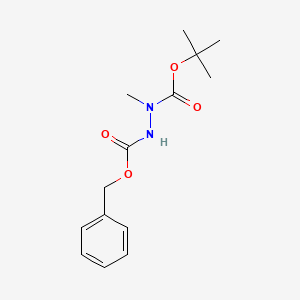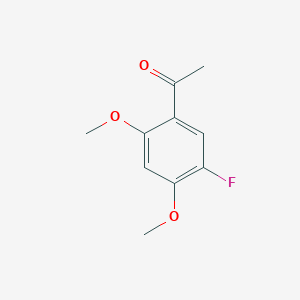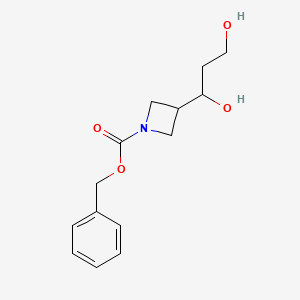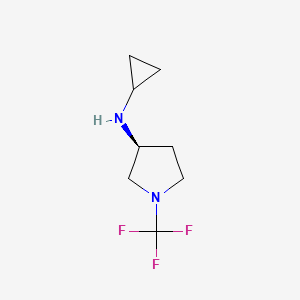
(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method starts with the cyclization of an appropriate precursor, such as a chloroacetylated pyrrolidine derivative, followed by functionalization steps to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as those involving iridium or rhodium catalysts, are often employed to achieve efficient and enantioselective synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopropyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and binding affinity to its targets .
Comparación Con Compuestos Similares
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine.
Cyclopropyl amines: Compounds containing cyclopropyl groups exhibit similar stability and reactivity.
Uniqueness: The combination of the trifluoromethyl and cyclopropyl groups in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H13F3N2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
(3S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)13-4-3-7(5-13)12-6-1-2-6/h6-7,12H,1-5H2/t7-/m0/s1 |
Clave InChI |
WXZHGTFRYORFIV-ZETCQYMHSA-N |
SMILES isomérico |
C1CN(C[C@H]1NC2CC2)C(F)(F)F |
SMILES canónico |
C1CC1NC2CCN(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
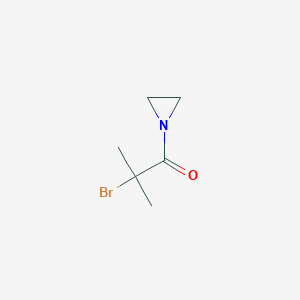
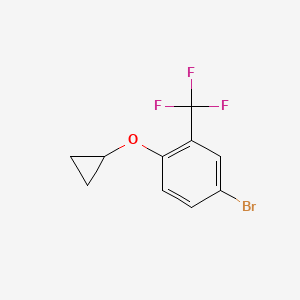
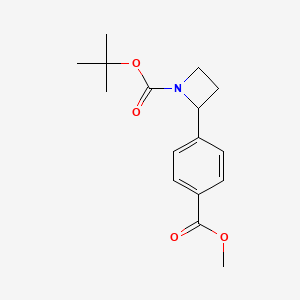
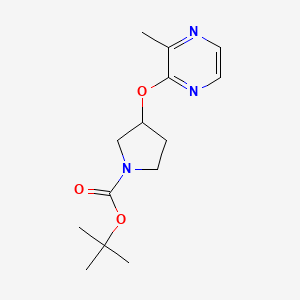
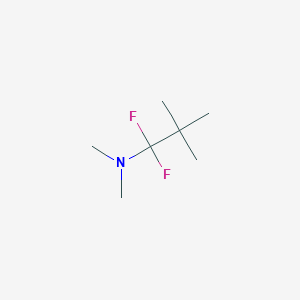
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)


